molecular formula C8H8O2S B2846810 2,3-dihydro-1,4lambda4-benzoxathiin-4-one CAS No. 2219379-08-3

2,3-dihydro-1,4lambda4-benzoxathiin-4-one

Cat. No.: B2846810
CAS No.: 2219379-08-3
M. Wt: 168.21
InChI Key: XIFJEYCKXWEVAN-UHFFFAOYSA-N
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Description

2,3-dihydro-1,4lambda4-benzoxathiin-4-one is a heterocyclic compound containing oxygen and sulfur atoms within a six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-dihydro-1,4lambda4-benzoxathiin-4-one can be synthesized through several methods. One common approach involves the reaction of benzyl 1-alkynyl sulfones with aryl aldehydes under basic conditions . Another method includes the oxidation of 1,4-oxathiane using oxidizing agents such as calcium hypochlorite or sodium periodate .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of 1,4-oxathiane. This process requires precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-dihydro-1,4lambda4-benzoxathiin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,4lambda4-benzoxathiin-4-one involves its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity. The compound’s sulfoxide group can act as an electrophile, facilitating nucleophilic attacks and subsequent transformations . These reactions are crucial for its applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2,3-dihydro-1,4λ4-benzoxathiine 4-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-11-6-5-10-7-3-1-2-4-8(7)11/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFJEYCKXWEVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)C2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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